N1-benzyl-N2-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)oxalamide
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Overview
Description
N1-benzyl-N2-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C20H20ClN3O4 and its molecular weight is 401.85. The purity is usually 95%.
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Scientific Research Applications
Crystal Structures and Interactions
Research on oxazolidin-2-ones, closely related to the compound , reveals their wide use as protective groups for 1,2-amino alcohols and chiral derivatives as chiral auxiliaries. These compounds exhibit a range of weak interactions, including C-H···O and C-H···π hydrogen bonds and π-π stacking interactions, contributing to their diverse structural applications (Nogueira et al., 2015).
Synthesis of New Heterocyclic Compounds
The synthesis of new derivatives based on 1,3-oxazolidine and 1,3-oxazolidin-2-one, which are structurally similar to the target compound, has been explored. These derivatives are prepared through various chemical reactions and are studied for their biological activity (Tlekhusezh et al., 1996).
Antimicrotubule Agents
Compounds structurally related to N1-benzyl-N2-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)oxalamide, such as N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, have been synthesized and show promise as inhibitors of cancer cell growth, acting as antimicrotubule agents. They demonstrate significant antiproliferative activity against various cancer cell lines (Stefely et al., 2010).
Photochemical Reactions
Research on atropisomeric benzoylformamides, related to the compound , has shown that they undergo Type II photochemical reactions leading to oxazolidin-4-one photoproducts. This highlights the potential of these compounds in photochemical applications and studies (Jesuraj & Sivaguru, 2010).
Aldose Reductase Inhibitors
Iminothiazolidin-4-one acetate derivatives, which share structural similarities with the compound , have been evaluated as aldehyde reductase inhibitors. These compounds have potential as novel drugs for treating diabetic complications (Ali et al., 2012).
Mechanism of Action
Target of Action
N1-benzyl-N2-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)oxalamide is an oxazolidin-2-one based compound . Oxazolidin-2-one based compounds, such as linezolid, are known for their unique antibacterial activity . The primary targets of these compounds are bacterial ribosomes, specifically the peptidyl transferase center .
Mode of Action
The mode of action of this compound involves interaction with the bacterial ribosome. It binds to the peptidyl transferase center, inhibiting protein synthesis and thereby stopping bacterial growth .
Biochemical Pathways
The action of this compound affects the protein synthesis pathway in bacteria. By binding to the peptidyl transferase center of the bacterial ribosome, it prevents the formation of peptide bonds, disrupting the production of essential proteins and leading to bacterial death .
Pharmacokinetics
Similar oxazolidin-2-one based compounds are known to have good oral bioavailability and are metabolized by the liver .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth. By disrupting protein synthesis, it prevents bacteria from producing essential proteins, leading to their death .
Action Environment
The action of this compound can be influenced by environmental factors such as pH and temperature, which can affect its stability and efficacy. Additionally, the presence of resistant bacteria can also impact its effectiveness .
Properties
IUPAC Name |
N'-benzyl-N-[[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4/c21-16-8-6-15(7-9-16)20(27)24-10-11-28-17(24)13-23-19(26)18(25)22-12-14-4-2-1-3-5-14/h1-9,17H,10-13H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEREGUYMNMQJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1C(=O)C2=CC=C(C=C2)Cl)CNC(=O)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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